REACTION_SMILES
|
[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]1[O:12][C:13](=[O:27])[C:14]([CH3:25])([F:26])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24].[C:30]([O:31][Al+2:32])([CH3:33])([CH3:34])[CH3:35].[H-:29].[H-:36].[Li:28]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]1[O:12][CH:13]([OH:27])[C:14]([CH3:25])([F:26])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(F)C(=O)OC(COC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Name
|
CC(C)(C)O[Al+2]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O[Al+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(F)C(O)OC(COC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]1[O:12][C:13](=[O:27])[C:14]([CH3:25])([F:26])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24].[C:30]([O:31][Al+2:32])([CH3:33])([CH3:34])[CH3:35].[H-:29].[H-:36].[Li:28]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]1[O:12][CH:13]([OH:27])[C:14]([CH3:25])([F:26])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(F)C(=O)OC(COC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Name
|
CC(C)(C)O[Al+2]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O[Al+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(F)C(O)OC(COC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]1[O:12][C:13](=[O:27])[C:14]([CH3:25])([F:26])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24].[C:30]([O:31][Al+2:32])([CH3:33])([CH3:34])[CH3:35].[H-:29].[H-:36].[Li:28]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[O:9][CH2:10][CH:11]1[O:12][CH:13]([OH:27])[C:14]([CH3:25])([F:26])[CH:15]1[O:16][C:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(F)C(=O)OC(COC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Name
|
CC(C)(C)O[Al+2]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O[Al+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(F)C(O)OC(COC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |